molecular formula C40H48N14O5 B1193376 PBP2

PBP2

Cat. No.: B1193376
M. Wt: 804.92
InChI Key: NYJFNUFXVSTIQP-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PBP2 is a selective inducer of G-quadruplex structures from the unstructured single-stranded DNA conformations. This compound downregulates BCL-2 gene expression in cancer cells.

Scientific Research Applications

PBP2's Role in Antibiotic Resistance

Penicillin-binding protein 2 (this compound) is crucial in bacterial resistance to certain antibiotics. For instance, this compound's essential function in Staphylococcus aureus enables bacterial growth even in the presence of methicillin, highlighting its central role in methicillin resistance mechanisms. This has been shown through genetic evidence that PBP2A, a protein of extraspecies origin, can compensate for this compound's function, especially its transpeptidase activity, in methicillin-resistant S. aureus strains (Pinho, Filipe, de Lencastre, & Tomasz, 2001). Additionally, this compound's recruitment to the division site in Staphylococcus aureus depends on its transpeptidation substrates, and this recruitment is disrupted by antibiotics like oxacillin, further underlining the role of this compound in antibiotic resistance mechanisms (Pinho & Errington, 2004).

This compound in Vaccine Development

In the context of vaccine development, this compound exhibits significant potential. Research indicates that this compound is immunogenic during meningococcal disease, and anti-PBP2 antibodies can provide protection against meningococcal bacteraemia in mice. This suggests that this compound could be a viable candidate for vaccine development against meningococcal infections (Zarantonelli et al., 2006).

This compound's Role in Bacterial Morphology

This compound is also essential for maintaining the rod shape and cell wall elongation in bacteria like Escherichia coli. Mutations in the this compound gene, or its inhibition, can lead to altered bacterial morphology, indicating its critical role in bacterial cell wall synthesis and structure maintenance. This is evident in studies where inactivation of this compound resulted in spherical growth patterns in certain E. coli mutants, highlighting its importance in bacterial cell division and morphology (Ogura et al., 1989).

This compound in Antibiotic Mechanism Studies

The study of this compound's structure, particularly in antibiotic-resistant strains, provides insights into the mechanisms of antibiotic resistance. For example, crystal structures of this compound from both penicillin-susceptible and -resistant strains of Neisseria gonorrhoeae have been compared to understand the subtle changes leading to antibiotic resistance. These studies contribute to a deeper understanding of how mutations affect this compound's interaction with antibiotics and offer avenues for developing more effective treatments (Powell et al., 2009).

Properties

Molecular Formula

C40H48N14O5

Molecular Weight

804.92

IUPAC Name

4-(3-(Dimethylamino)propoxy)-N2,N6-bis((1-(3-((S)-pyrrolidine-2-carboxamido)phenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C40H48N14O5/c1-52(2)16-7-17-59-32-20-35(37(55)43-22-28-24-53(50-48-28)30-10-3-8-26(18-30)45-39(57)33-12-5-14-41-33)47-36(21-32)38(56)44-23-29-25-54(51-49-29)31-11-4-9-27(19-31)46-40(58)34-13-6-15-42-34/h3-4,8-11,18-21,24-25,33-34,41-42H,5-7,12-17,22-23H2,1-2H3,(H,43,55)(H,44,56)(H,45,57)(H,46,58)/t33-,34-/m0/s1

InChI Key

NYJFNUFXVSTIQP-HEVIKAOCSA-N

SMILES

O=C(C1=NC(C(NCC2=CN(C3=CC=CC(NC([C@H]4NCCC4)=O)=C3)N=N2)=O)=CC(OCCCN(C)C)=C1)NCC5=CN(C6=CC=CC(NC([C@H]7NCCC7)=O)=C6)N=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PBP-2;  PBP 2;  PBP2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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